

Flufenoxadiazam: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: **Flufenoxadiazam**

Cat. No.: **B15563892**

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Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, introduced in 2021.^{[1][2]} It belongs to the oxadiazole class of fungicides and is identified by the CAS number 1839120-27-2.^{[2][3]} ^[4] Marketed under the trade name Adapzo Active, it represents a significant advancement in crop protection.^[2] **Flufenoxadiazam**'s unique mode of action, operating as the first histone deacetylase (HDAC) inhibitor in the fungicide industry, sets it apart from traditional fungicides and reduces the likelihood of cross-resistance.^[2] This document provides a detailed overview of the known physical and chemical properties of **Flufenoxadiazam**, outlines standard experimental protocols for their determination, and visualizes key mechanisms and workflows.

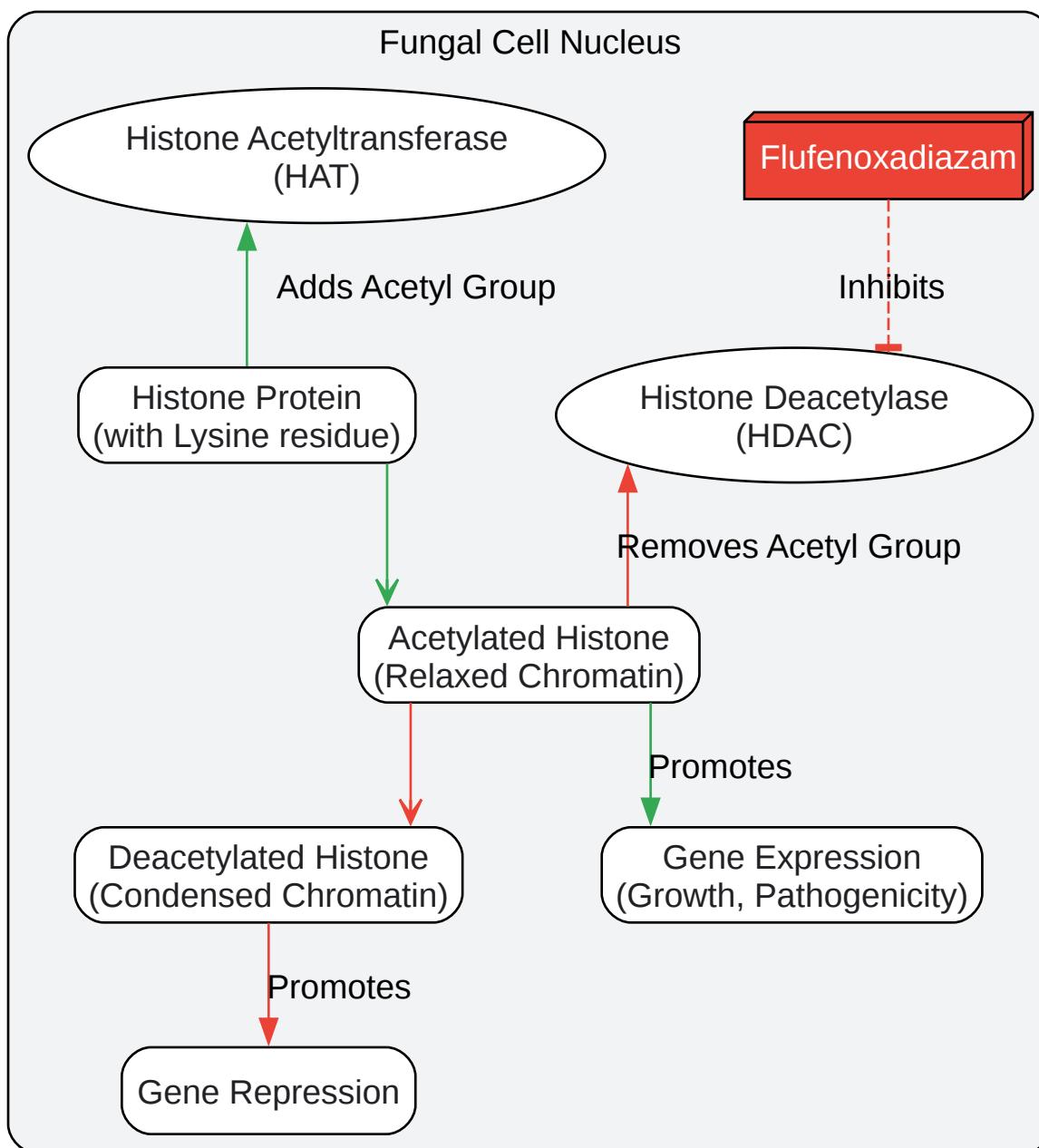
Core Chemical and Physical Properties

While extensive experimental data for **Flufenoxadiazam** is not widely published, this section summarizes its fundamental identifiers and computed properties. Experimental values for properties such as melting point, boiling point, and vapor pressure are not currently available in public literature.^[1]

Property	Data	Reference(s)
IUPAC Name	N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide	[2] [3] [5]
Alternate IUPAC Name	2'-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzanilide	[3] [4]
CAS Number	1839120-27-2	[2] [3] [4] [6]
Chemical Formula	C ₁₆ H ₉ F ₄ N ₃ O ₂	[2] [3]
Molecular Weight	351.25 g/mol	[5]
Synonyms	Flufenoxadiazam [ISO], UNII-CX8HC6647X, DTXSID201337361	[5]
InChI	InChI=1S/C16H9F4N3O2/c17-11-3-1-2-4-12(11)21-14(24)10-7-5-9(6-8-10)13-22-15(25-23-13)16(18,19)20/h1-8H, (H,21,24)	[3] [5]
InChIKey	IEKSGOPPBNDNFFP-UHFFFAOYSA-N	[3]
SMILES	C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)F	[5]
Computed XLogP3-AA	3.7	[5]
Hydrogen Bond Donor Count	1	[5]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Flufenoxadiazam's fungicidal activity stems from its ability to inhibit histone deacetylases (HDACs).^{[2][6]} HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, **Flufenoxadiazam** disrupts the normal regulation of gene expression in fungi, which is crucial for their growth, development, and pathogenicity. This mechanism alters histone acetylation and affects fungal gene expression, a mode of action distinct from many existing fungicides.^[2]



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Caption: Mechanism of **Flufenoxadiazam** as an HDAC inhibitor.

Experimental Protocols

Specific experimental results for the physicochemical properties of **Flufenoxadiazam** are not publicly documented. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are employed to determine these values. Below are detailed methodologies for key experiments.

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Method

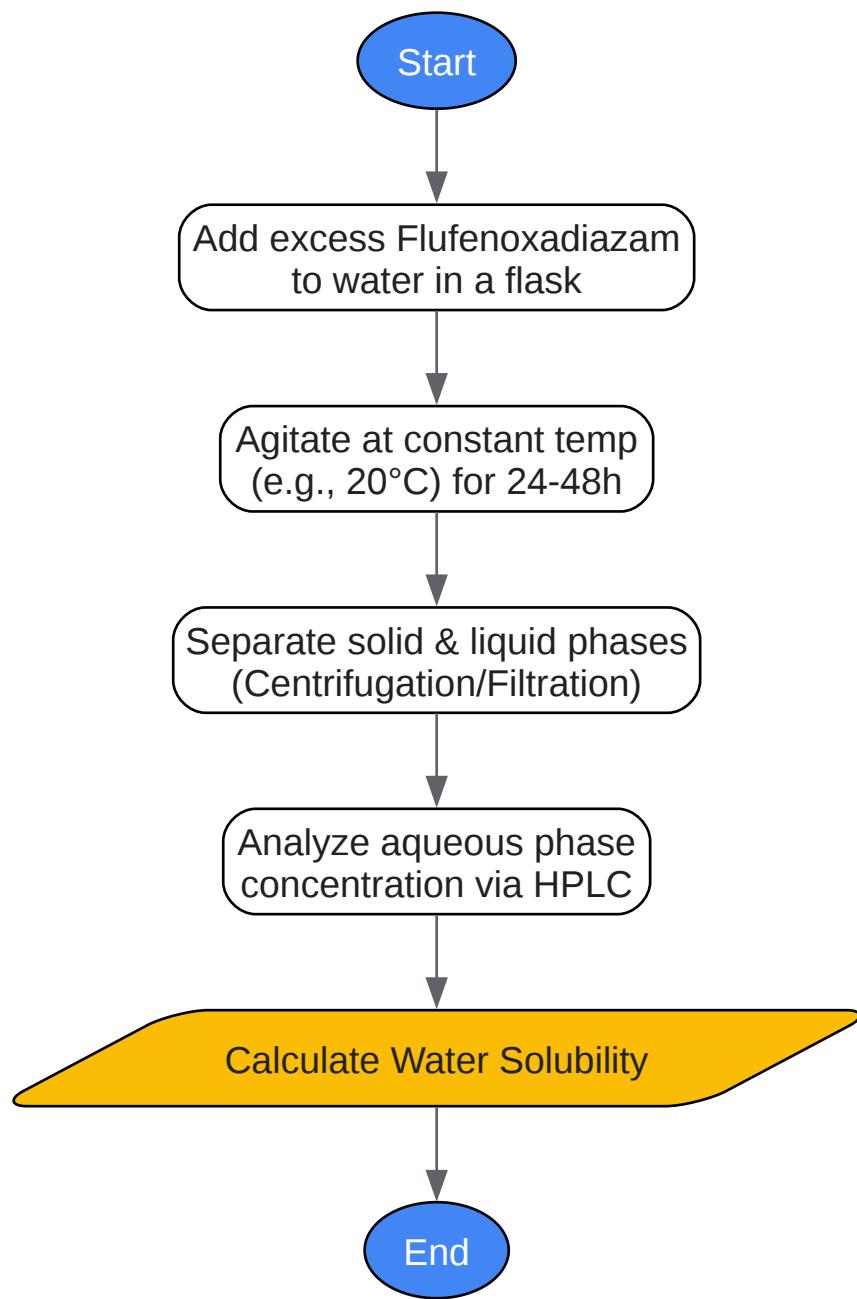
- Sample Preparation: A small amount of finely powdered **Flufenoxadiazam** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus: The capillary tube is placed in a heating apparatus (e.g., a metal block or liquid bath) equipped with a calibrated thermometer or temperature sensor.
- Heating: The temperature of the apparatus is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.
- Replicates: The determination is performed at least in duplicate.

Determination of Water Solubility (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities $> 10^{-2}$ g/L)

- Sample Preparation: An excess amount of **Flufenoxadiazam** is added to a flask containing a known volume of purified water (e.g., deionized).
- Equilibration: The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath (typically 20 °C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours).
- Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
- Analysis: The concentration of **Flufenoxadiazam** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is conducted in triplicate to ensure the reliability of the results.



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Caption: Workflow for Water Solubility Determination (Flask Method).

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a substance like **Flufenoxadiazam**, which has an amide group, determining the pKa is crucial for understanding

its behavior in different pH environments.

Method: Spectrophotometric Method

- Principle: This method is suitable for substances where the ionized and unionized forms have different UV-Visible absorption spectra.
- Buffer Preparation: A series of buffer solutions with known, precise pH values are prepared, covering a range around the expected pKa.
- Sample Preparation: A stock solution of **Flufenoxadiazam** is prepared in a suitable solvent (e.g., methanol) and then diluted into each buffer solution to a constant final concentration.
- Spectral Measurement: The absorbance spectrum of each buffered solution is recorded using a UV-Visible spectrophotometer.
- Data Analysis: The absorbance at a specific wavelength where the two forms show a significant difference is plotted against the pH. The pKa is then determined from the resulting titration curve, often corresponding to the pH at the inflection point.

In Vitro HDAC Activity Assay

This assay measures the ability of **Flufenoxadiazam** to inhibit HDAC enzyme activity.

Method: Fluorometric Assay

- Reagents: A fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), a developer solution (containing a protease like trypsin), and purified HDAC enzyme are required.
- Reaction Setup: The reaction is typically performed in a 96-well microplate. Wells are prepared containing the HDAC enzyme in an appropriate assay buffer.
- Inhibition: **Flufenoxadiazam**, at various concentrations, is added to the wells containing the enzyme and pre-incubated. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.

- Enzymatic Reaction: The fluorogenic substrate is added to all wells to initiate the reaction. The plate is incubated at a controlled temperature (e.g., 37°C). During this time, active HDACs will deacetylate the substrate.
- Development: A developer solution is added, which specifically cleaves the deacetylated substrate, releasing the fluorophore.
- Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation / ~460 nm emission).
- Analysis: The degree of inhibition is calculated by comparing the fluorescence in the wells treated with **Flufenoxadiazam** to the control wells. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.[7]

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References

- 1. Flufenoxadiazam [sitem.herts.ac.uk]
- 2. Flufenoxadiazam - Cultivar Magazine [revistacultivar.com]
- 3. bcppesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. TOTAL 14 – NEW ISO PUBLISHED IN MARCH 2021 – OXADIAZOLE FUNGICIDE CANDIDATE PUBLISHED “FLUFENOXADIAZAM”- FROM BASF – News & Updates [chemrobotics.in]
- 5. Flufenoxadiazam | C16H9F4N3O2 | CID 135370838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN116584492A - Flufenoxadiazm-containing pesticide composition and application thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
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